5-Methyl-2-vinylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

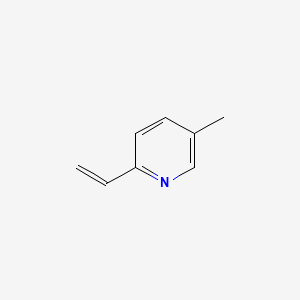

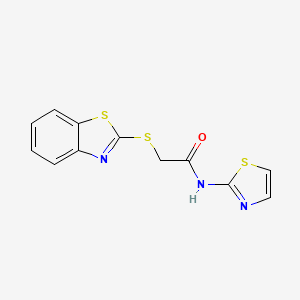

5-Methyl-2-vinylpyridine is a chemical compound with the molecular formula C8H9N . It is also known by its IUPAC name, 5-ethenyl-2-methylpyridine .

Synthesis Analysis

The synthesis of 2-methyl-5-vinylpyridine copolymers has been achieved by radical copolymerization using an injection method . The ratio of monomer units was determined by non-aqueous potentiometric titration and 13C NMR methods .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-vinylpyridine consists of 8 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 119.1638 .

Chemical Reactions Analysis

In the Mannich reaction, 1,3-Bis(dimethylamino)-2-(5′-vinyl-2′-pyridyl)propane and 2-(β-dimethylaminoethyl)-5-vinylpyridine were prepared by the aminomethylation of 2-methyl-5-vinylpyridine . These Mannich bases have been transformed into 1-dimethylamino-2-(5′-vinyl-2′-pyridyl)-1-propene and 2,5-divinylpyridine by the decomposition of their quaternary salts .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-vinylpyridine include a density of 1.0±0.1 g/cm3, a boiling point of 175.5±9.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Spectrophotometric Studies

5-Methyl-2-vinylpyridine has been utilized in spectrophotometric studies. Kruglova and Savinova (1979) investigated copolymers of 2-methyl-5-vinylpyridine with acrylic acid, analyzing their basic strength and how it changes with the composition of the copolymer. They found variations in the molar extinction coefficient of these groups based on the copolymer composition, suggesting changes in intramolecular distribution (Kruglova & Savinova, 1979).

Proton–Proton Coupling Studies

Rowbotham and Schaefer (1974) examined the p.m.r. spectra of 2-vinylpyridine and 2-methyl-5-vinylpyridine, focusing on long-range coupling constants between the vinylic and ring protons. Their research indicated preferences in the conformation of the vinyl group based on the vinylpyridine variant used (Rowbotham & Schaefer, 1974).

Polymer and Metal Complex Studies

Research by Bekturov, Kudaibergenov, and Sigitov (1986) explored the interaction of a polyampholyte based on 2-methyl-5-vinylpyridine and acrylic acid with copper(II) ions. They discovered various types of complexes formed dependent on pH and studied the catalytic action of these complexes in hydrogen peroxide decomposition (Bekturov, Kudaibergenov, & Sigitov, 1986).

Graft Polymerization Research

Dmitriev et al. (2005) investigated the graft polymerization of 2-methyl-5-vinylpyridine on poly(ethylene terephthalate) track membranes using plasma. They analyzed the surface and hydrodynamic properties of the resulting composite membranes, demonstrating control over water permeability through pH changes (Dmitriev et al., 2005).

Copolymerization and Chemical Properties

The chemical properties of 2-methyl-5-vinylpyridine have been extensively studied, particularly in terms of copolymerization. Terent'ev et al. (1980) discussed the cyclodimerization of vinylpyridines, including 2-methyl-5-vinylpyridine, in polyphosphoric or acetic acid, forming various pyridyl-substituted compounds (Terent'ev et al., 1980).

Electroconductivity and Complexation Studies

Studies on the electroconductivity and viscosity of complexes involving 2-methyl-5-vinylpyridine have been conducted. Bekturganova, Dzhumadilov, and Bekturov (1996) investigated the complexation of this compound with alkali metal salts in organic solvents, exploring the influences of various factors on complexation (Bekturganova, Dzhumadilov, & Bekturov, 1996).

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl-2-vinylpyridine is macrophages, a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .

Mode of Action

5-Methyl-2-vinylpyridine interacts with its targets, the macrophages, by increasing their phagocytic activity . This means that the compound enhances the ability of macrophages to engulf and digest harmful substances, thereby playing a crucial role in the immune response .

Biochemical Pathways

It is known that the compound influences the process of phagocytosis, a key mechanism in the immune response . The downstream effects of this could include enhanced clearance of pathogens and cellular debris from the body.

Result of Action

The primary molecular and cellular effect of 5-Methyl-2-vinylpyridine’s action is the increased phagocytic activity of macrophages . This results in an enhanced immune response, with macrophages more effectively clearing harmful substances from the body .

Safety and Hazards

When handling 5-Methyl-2-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Future research directions include the use of 2-methyl-5-vinylpyridine in the development of new reverse enteric coatings that can efficiently taste-mask at low mass gains and maintain rapid release characteristics within the gastric environment . Another direction is the synthesis of N-oxidized derivatives of copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine to improve their solubility .

Propiedades

IUPAC Name |

2-ethenyl-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595603.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)

![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2595606.png)

![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)

![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2595611.png)

![N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2595612.png)

![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)